2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione
Description
Properties
CAS No. |
74693-31-5 |
|---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
2-prop-1-en-2-yl-2,3-dihydrobenzo[g][1]benzofuran-4,5-dione |
InChI |
InChI=1S/C15H12O3/c1-8(2)12-7-11-14(17)13(16)9-5-3-4-6-10(9)15(11)18-12/h3-6,12H,1,7H2,2H3 |
InChI Key |
JXIGNVDGTOKIJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CC2=C(O1)C3=CC=CC=C3C(=O)C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione typically involves the reaction of flavonoids with dichlone under basic, oxygenous, and aqueous conditions. This method can involve processes such as isomerization, hydration, oxidation, decomposition, and intermolecular condensation . Another approach involves the radical bromination of the methyl group followed by conversion into the corresponding phosphonate and subsequent reactions with benzaldehyde derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and large-scale chemical production would apply. This includes the use of optimized reaction conditions, catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like THF (tetrahydrofuran) or methanol.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which are of interest due to their biological activities and potential therapeutic applications.
Scientific Research Applications
Biological Activities
Research indicates that 2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione and its derivatives exhibit notable biological activities:
Antimicrobial Activity
Studies have shown that compounds related to this structure possess significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentrations (MICs) against various pathogens have been reported as follows:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Example A | Staphylococcus aureus | 32 |
| Example B | Escherichia coli | 47.5 |
These results indicate the potential for these compounds in developing new antimicrobial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins. Notable findings include:
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 (Breast Cancer) | 5.36 |
| HepG2 (Liver Cancer) | 10.10 |
These values suggest that modifications to the molecular structure can enhance or diminish biological activity .
Case Studies
Several case studies highlight the applications of 2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione in medicinal chemistry:
- Antimicrobial Evaluation : A series of derivatives were synthesized and tested against various bacterial strains, showing promising results that warrant further exploration for clinical applications.
- Anticancer Research : Compounds structurally related to this compound were tested against multiple cancer cell lines. One derivative exhibited significantly lower IC50 values compared to conventional chemotherapeutics like doxorubicin.
These case studies underscore the importance of ongoing research into the therapeutic potential of this compound and its derivatives .
Mechanism of Action
The mechanism of action of 2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione involves its interaction with cellular components, leading to cytotoxic effects. It is believed to interfere with electron transport in tumor cells, thereby inhibiting their respiration and promoting apoptosis . The compound’s furan ring and lipophilic character are key features that enhance its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Effects : Alkyl groups (ethyl, butyl) generally yield lower bioactivity than polar substituents (e.g., hydroxy, bromo). The vinyl group in 4p balances lipophilicity and reactivity .
- Synthetic Efficiency : Yields vary widely (12–86%), with 4p ’s moderate yield reflecting challenges in introducing the prop-1-en-2-yl group .
Anticancer Activity
- NFD : Potent cytotoxicity against multiple cancer lines (IC₅₀: ~3 µM) via JNK/ERK-mediated apoptosis and S-phase arrest .
- Its vinyl group may enhance membrane permeability compared to alkyl analogs .
- Hydroxy-Methylene Derivative : IC₅₀ = 9.88 µg/mL (~38.2 µM) against T47D cells, indicating lower molar potency than NFD .
Antimicrobial Activity
Mechanism of Action
- NFD : Inactivates EGFR/PI3K/Akt and Janus kinase-2 pathways, inducing apoptosis .
- Hydroxy-Methylene Analog : Triggers cell membrane disruption and nuclear condensation in T47D cells .
- 4p: Propensity for electrophilic interactions (via quinone moiety) may target redox-sensitive pathways, but specific mechanisms require validation .
Physicochemical Properties
- Solubility : NFD derivatives with polar groups (e.g., -OH) show higher aqueous solubility, while alkyl/vinyl analogs require organic solvents .
Biological Activity
2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione (CAS Number: 74693-31-5) is an organic compound characterized by a complex structure that includes a naphthoquinone moiety. This compound belongs to the class of dihydronaphthofurans, known for their diverse chemical reactivity and potential applications in medicinal chemistry. The molecular formula of this compound is , and it has garnered attention for its biological activities, particularly in the fields of cancer research and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C15H12O3 |
| Molecular Weight | 240.25 g/mol |
| IUPAC Name | 2-(prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione |
| CAS Number | 74693-31-5 |
Biological Activity Overview
Research indicates that 2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione exhibits significant biological activities, including:
-
Anticancer Properties : Studies have shown that this compound can inhibit the growth of various cancer cell lines. Its cytotoxic effects were evaluated using HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cancer cell lines.
- Cytotoxicity Data :
- HepG2: GI50 = 0.01 µM
- MCF-7: GI50 = 0.03 µM
- HeLa: GI50 = 0.04 µM
- Cytotoxicity Data :
- Mechanism of Action : Interaction studies have provided insights into its mechanism of action, which may involve the induction of apoptosis in cancer cells and modulation of signaling pathways associated with cell proliferation and survival.
- Antityrosinase Activity : The compound has also been evaluated for its antityrosinase activity, which is relevant for skin whitening products and treatments for hyperpigmentation. It showed a significant inhibition with an IC50 value of 11.5 µg/mL compared to kojic acid (78.0 µg/mL) .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to or structurally similar to 2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione:
Study 1: Cytotoxicity in Cancer Cell Lines
A study investigated the cytotoxic effects of various naphthoquinone derivatives on cancer cell lines. The results indicated that modifications in the molecular structure significantly influenced the biological activity.
Study 2: Antioxidant Activity
Another research focused on the antioxidant properties of naphthoquinone derivatives, revealing that compounds with similar structures exhibited varying degrees of free radical scavenging activity.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,4-Naphthoquinone | Contains a quinone structure | Stronger oxidizing agent than dihydronaphthofurans |
| 7-Methyljuglone | Methylated naphthoquinone | Exhibits distinct pharmacological properties |
| 9-Hydroxyphenanthrene | Phenanthrene core with hydroxyl | Different ring system affecting biological activity |
This comparative analysis highlights the unique properties of 2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione within the broader context of naphthofuran chemistry.
Q & A
Q. What are the common synthetic routes for 2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione, and how do they differ in efficiency?
The compound is synthesized via two primary routes:
- Claisen Rearrangement Pathway : Starting from 2-hydroxy-1,4-naphthoquinone, allylation with allyl bromide followed by Claisen rearrangement yields allyl lawsone. Cyclization using NbCl₅ as a Lewis acid produces the core structure .
- Suzuki Coupling Pathway : Methyl (2-bromophenyl)acetate undergoes Suzuki coupling with furan-2-boronic acid, followed by cyclization with TFA/TFAA and oxidation with Fremy’s Salt to form the furan-4,5-dione scaffold .
Efficiency Comparison : The Claisen method offers higher scalability (70–84% yields for intermediates) , while the Suzuki route provides regioselective control but requires multiple steps (56% final yield) .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- Structural Confirmation : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (¹H/¹³C NMR) are essential for verifying molecular weight and substituent positions .
- Purity Assessment : Column chromatography (silica gel, hexane/EtOAc gradients) and preparative TLC are standard for isolating intermediates and final products .
- Crystallography : X-ray diffraction (e.g., for brominated derivatives) resolves stereochemical ambiguities .
Q. How is the compound initially screened for biological activity in academic research?
- Cytotoxicity Assays : MTT-based proliferation tests against cancer cell lines (e.g., K562 leukemia, PC3 prostate cancer) at concentrations ranging from 1–50 µM .
- Antimicrobial Screening : Agar diffusion or microdilution assays against E. coli and S. aureus to determine minimum inhibitory concentrations (MICs) .
Advanced Research Questions
Q. What mechanistic insights explain its anticancer activity, particularly in non-small-cell lung cancer (NSCLC)?
The compound induces topoisomerase II-mediated DNA double-strand breaks, validated via comet assays and γ-H2AX phosphorylation markers. It also inhibits EGFR/PI3K/Akt signaling, reducing metastatic potential in NSCLC models . Computational docking studies suggest strong binding to topoisomerase II’s ATPase domain (binding energy: −9.2 kcal/mol) .
Q. How can derivatization strategies enhance its antifungal activity against resistant strains?
- Halogenation : Bromination at the C3 position (e.g., 3-(2,4-dibromoanilino) derivatives) increases potency against fluconazole-resistant Candida albicans (MIC₅₀: 8 µg/mL vs. 64 µg/mL for fluconazole) .
- Sulfonyl Modifications : Introducing pentafluorophenylsulfonyl groups improves membrane permeability, as shown in logP calculations (ΔlogP = +1.5 vs. parent compound) .
Q. What computational and experimental approaches are used to study its interaction with serum proteins?
Q. How do researchers resolve contradictions in cytotoxicity data across different cell lines?
- Dose-Response Optimization : IC₅₀ values vary (e.g., 12 µM in K562 vs. 28 µM in WM9 melanoma), necessitating cell-type-specific ROS scavenging assays to identify redox-dependent mechanisms .
- Metabolic Profiling : LC-MS-based metabolomics reveals differential glutathione depletion rates, explaining resistance in hypoxic tumor models .
Methodological Guidance
Q. Designing a Derivative Library for Structure-Activity Relationship (SAR) Studies
Q. Validating Target Engagement in Cellular Models
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
